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Compound of Interest

Compound Name:
Methyl 5-bromo-2,3-

dihydroxybenzoate

Cat. No.: B584543 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the structural elucidation of

Methyl 5-bromo-2,3-dihydroxybenzoate, detailing the analytical techniques and data

interpretation required for its unambiguous identification.

Introduction
Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound with potential

applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted

benzene ring with hydroxyl, carboxylate, and bromine functionalities, necessitates a multi-

technique approach for complete characterization. This guide outlines the expected outcomes

from key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this specific compound, the

following sections present predicted spectroscopic data based on the analysis of structurally

similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 1: Predicted ¹H NMR Data for Methyl 5-bromo-2,3-dihydroxybenzoate (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet (broad) 1H 2-OH

~9.5 Singlet (broad) 1H 3-OH

~7.4 Doublet 1H H-6

~7.1 Doublet 1H H-4

~3.8 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Data for Methyl 5-bromo-2,3-dihydroxybenzoate (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~168 C=O (ester)

~148 C-2

~145 C-3

~125 C-6

~120 C-4

~118 C-1

~110 C-5

~52 -OCH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. The presence of bromine is expected to produce a characteristic isotopic
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pattern.

Table 3: Predicted Mass Spectrometry Data for Methyl 5-bromo-2,3-dihydroxybenzoate
(Electron Ionization)

m/z Relative Intensity (%) Assignment

246/248 High
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

215/217 Moderate [M - OCH₃]⁺

187/189 Moderate [M - COOCH₃]⁺

159 Low [M - Br]⁺

137 Moderate [M - Br - CO]⁺

109 High [Dihydroxybenzyne]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for Methyl 5-bromo-2,3-dihydroxybenzoate

Wavenumber (cm⁻¹) Intensity Assignment

3500-3300 Broad, Strong O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

1720-1700 Strong C=O stretch (ester)

1600-1450 Medium-Strong C=C stretch (aromatic ring)

1300-1200 Strong C-O stretch (ester and phenol)

~1100 Medium C-O stretch

850-800 Strong C-H bend (out-of-plane)

700-600 Medium C-Br stretch
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for Methyl 5-bromo-2,3-dihydroxybenzoate (in

Methanol)

λ_max (nm) Description

~220 π → π* transition

~260 π → π* transition

~300 n → π* transition

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Methyl 5-bromo-2,3-
dihydroxybenzoate.

NMR Spectroscopy
3.1.1. Sample Preparation

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Gently agitate the tube to ensure complete dissolution.

3.1.2. Data Acquisition (¹H and ¹³C NMR)

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire a standard one-pulse ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of

scans may be required.

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization)
3.2.1. Sample Introduction

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.[1]

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced

through a gas chromatograph (GC-MS).

3.2.2. Ionization and Analysis

Vaporize the sample in the ion source.

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.[2]

Accelerate the resulting ions into the mass analyzer.

Separate the ions based on their mass-to-charge ratio (m/z).

Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy
3.3.1. Sample Preparation (KBr Pellet Method)

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) in an agate mortar.[3][4][5]
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Place the resulting fine powder into a pellet-forming die.

Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[5]

3.3.2. Data Acquisition

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
3.4.1. Sample Preparation

Prepare a stock solution of the sample by dissolving a known mass in a UV-transparent

solvent (e.g., methanol, ethanol, or acetonitrile).

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in

absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Use the pure solvent as a blank.[6][7]

3.4.2. Data Acquisition

Turn on the spectrophotometer and allow the lamps to warm up.[8][9]

Set the desired wavelength range for the scan.

Fill a quartz cuvette with the blank solution and place it in the sample holder to measure the

baseline.[8][9]

Rinse the cuvette with the sample solution before filling it.
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Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Visualizations
Structure and Numbering
Caption: Chemical structure of Methyl 5-bromo-2,3-dihydroxybenzoate with atom numbering.

Structure Elucidation Workflow
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Caption: Logical workflow for the structure elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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